molecular formula C14H20ClN3O3 B5615918 (3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid

(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid

Cat. No. B5615918
M. Wt: 313.78 g/mol
InChI Key: XMFPEWZXWOEEED-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. A novel and efficient synthesis approach for pyrazolo[3,4-b]pyridine products, which may share synthetic pathways with the compound of interest, has been reported by Ghaedi et al. (2015), indicating good to excellent yields through refluxing in acetic acid (Ghaedi et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, particularly for pyrazole derivatives, is crucial for determining the compound's configuration and potential reactivity. Kumarasinghe et al. (2009) discussed the structural determination of similar pyrazole compounds through X-ray crystallography, emphasizing the significance of such techniques in unambiguously identifying molecular structures (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives can be highlighted through their functionalization reactions. For example, Yıldırım et al. (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, providing insights into the chemical behavior and potential reactivity of similar compounds (Yıldırım et al., 2005).

Physical Properties Analysis

Understanding the physical properties, such as solubility, crystallinity, and melting points, is essential for practical applications. While specific data on the compound may not be readily available, studies like those conducted by Shen et al. (2012) on pyrazole derivatives offer valuable comparisons and methodological approaches for determining these properties (Shen et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding the compound's potential applications and interactions. Research on similar compounds, such as the synthesis and characterization of novel pyrazole derivatives by Ge et al. (2014), provides foundational knowledge that can be applied to the compound of interest (Ge et al., 2014).

properties

IUPAC Name

(3S,4S)-1-(4-chloro-2-ethylpyrazole-3-carbonyl)-4-propylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-3-5-9-7-17(8-10(9)14(20)21)13(19)12-11(15)6-16-18(12)4-2/h6,9-10H,3-5,7-8H2,1-2H3,(H,20,21)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFPEWZXWOEEED-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)C(=O)C2=C(C=NN2CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=C(C=NN2CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid

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